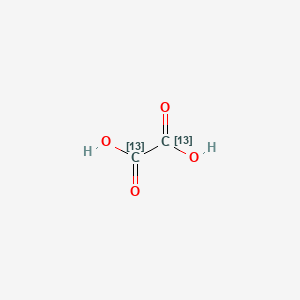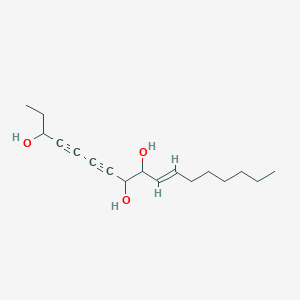
Lepadin H
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lepadin H is a marine alkaloid known for its significant cytotoxic properties and its ability to induce ferroptosis, a form of programmed cell death dependent on iron.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Lepadin H involves multiple steps, starting from readily available starting materials. The key steps include the formation of the decahydroquinoline ring system, which is a characteristic feature of lepadins. The synthetic route typically involves cyclization reactions, reduction steps, and functional group modifications to achieve the final structure .
Industrial Production Methods: While detailed industrial production methods for this compound are not extensively documented, the synthesis in a laboratory setting provides a foundation for scaling up. The process would likely involve optimizing reaction conditions, using cost-effective reagents, and ensuring high yields and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: Lepadin H undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound’s structure and enhancing its biological activity .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides.
Major Products: The major products formed from these reactions include various derivatives of this compound, which can be further studied for their biological activities and potential therapeutic applications .
Aplicaciones Científicas De Investigación
Lepadin H has been extensively studied for its applications in various scientific fields:
Chemistry: this compound serves as a model compound for studying the synthesis and reactivity of marine alkaloids.
Biology: It is used to investigate the mechanisms of ferroptosis and its role in cellular processes.
Medicine: this compound shows promise as an anticancer agent due to its ability to induce ferroptosis in tumor cells. .
Mecanismo De Acción
Lepadin H is part of the lepadin family of marine alkaloids, which includes compounds like Lepadin A, Lepadin B, and Lepadin E. While all these compounds share a similar decahydroquinoline ring system, this compound is unique due to its potent ability to induce ferroptosis. Lepadin A, for instance, is known for its immunogenic cell death-inducing properties, whereas Lepadin B and Lepadin E have different biological activities .
Comparación Con Compuestos Similares
- Lepadin A
- Lepadin B
- Lepadin E
Lepadin H stands out due to its specific mechanism of inducing ferroptosis, making it a valuable compound for further research and potential therapeutic applications.
Propiedades
Fórmula molecular |
C26H45NO3 |
|---|---|
Peso molecular |
419.6 g/mol |
Nombre IUPAC |
[(2S,3R,4aS,5S,8aR)-5-[(5R)-5-hydroxyoctyl]-2-methyl-1,2,3,4,4a,5,6,7,8,8a-decahydroquinolin-3-yl] (2E,4E)-octa-2,4-dienoate |
InChI |
InChI=1S/C26H45NO3/c1-4-6-7-8-9-18-26(29)30-25-19-23-21(14-10-11-16-22(28)13-5-2)15-12-17-24(23)27-20(25)3/h7-9,18,20-25,27-28H,4-6,10-17,19H2,1-3H3/b8-7+,18-9+/t20-,21-,22+,23-,24+,25+/m0/s1 |
Clave InChI |
RLTXIRPCJHXWEP-AFEGZDPGSA-N |
SMILES isomérico |
CCC/C=C/C=C/C(=O)O[C@@H]1C[C@H]2[C@H](CCC[C@H]2N[C@H]1C)CCCC[C@@H](CCC)O |
SMILES canónico |
CCCC=CC=CC(=O)OC1CC2C(CCCC2NC1C)CCCCC(CCC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2P)-2-(isoquinolin-4-yl)-1-[(1s,3R)-3-(methylcarbamoyl)cyclobutyl]-N-[(1S)-1-(naphthalen-2-yl)ethyl]-1H-benzimidazole-7-carboxamide](/img/structure/B12383230.png)












